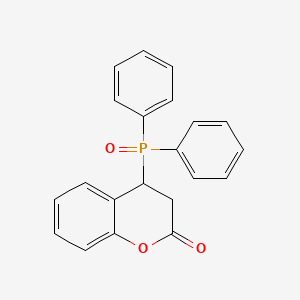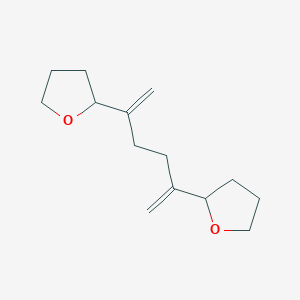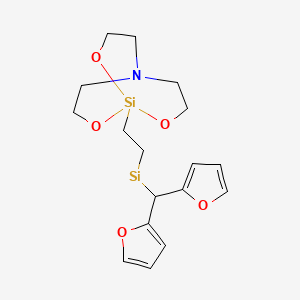
4-(Diphenylphosphoryl)-3,4-dihydro-2H-1-benzopyran-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Diphenylphosphoryl)-3,4-dihydro-2H-1-benzopyran-2-one is an organic compound that belongs to the class of phosphine oxides This compound is characterized by the presence of a diphenylphosphoryl group attached to a benzopyranone structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Diphenylphosphoryl)-3,4-dihydro-2H-1-benzopyran-2-one can be achieved through several synthetic routes. One common method involves the reaction of diphenylphosphine with o-hydroxy aromatic aldehydes in the presence of a suitable catalyst . The reaction typically proceeds under mild conditions, and the product is obtained in good yield.
Another approach involves the use of diphenylphosphoryl azide (DPPA) as a reagent. DPPA is known for its versatility in organic synthesis and can be used to introduce the diphenylphosphoryl group into various substrates . The reaction conditions for this method usually involve the use of a solvent such as acetone and a base to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with the desired specifications.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Diphenylphosphoryl)-3,4-dihydro-2H-1-benzopyran-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides, which are stable and can be used in further reactions.
Substitution: The compound can undergo nucleophilic substitution reactions, where the diphenylphosphoryl group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines for substitution reactions. The reaction conditions vary depending on the specific transformation but generally involve controlled temperatures and the use of appropriate solvents.
Major Products Formed
The major products formed from these reactions include phosphine oxides, phosphines, and substituted derivatives of the original compound. These products can be further utilized in various chemical processes and applications.
Applications De Recherche Scientifique
4-(Diphenylphosphoryl)-3,4-dihydro-2H-1-benzopyran-2-one has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of 4-(Diphenylphosphoryl)-3,4-dihydro-2H-1-benzopyran-2-one involves its interaction with molecular targets and pathways in biological systems. The diphenylphosphoryl group can interact with enzymes and proteins, leading to inhibition or modulation of their activity . Additionally, the compound can participate in various chemical reactions within cells, affecting cellular processes and signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 4-(Diphenylphosphoryl)-3,4-dihydro-2H-1-benzopyran-2-one include:
Diphenylphosphine oxide: A simpler phosphine oxide with similar reactivity and applications.
Triphenylphosphine oxide: Another phosphine oxide with a different structural arrangement but similar chemical properties.
Phosphine ligands: A broad class of compounds containing phosphorus that are used in catalysis and other applications.
Uniqueness
This compound is unique due to its specific structural features, which combine the properties of a benzopyranone with a diphenylphosphoryl group.
Propriétés
Numéro CAS |
63408-37-7 |
|---|---|
Formule moléculaire |
C21H17O3P |
Poids moléculaire |
348.3 g/mol |
Nom IUPAC |
4-diphenylphosphoryl-3,4-dihydrochromen-2-one |
InChI |
InChI=1S/C21H17O3P/c22-21-15-20(18-13-7-8-14-19(18)24-21)25(23,16-9-3-1-4-10-16)17-11-5-2-6-12-17/h1-14,20H,15H2 |
Clé InChI |
GFLMRFTZZLXTHS-UHFFFAOYSA-N |
SMILES canonique |
C1C(C2=CC=CC=C2OC1=O)P(=O)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![9-Ethyl-3-methyl-2,4-diphenyl-3-azabicyclo[3.3.1]nonan-9-ol](/img/structure/B14488376.png)


![N,N-Dimethyl-2-[2-(methylsulfanyl)phenyl]ethen-1-amine](/img/structure/B14488412.png)
![2-(2,5-dimethylpyrrol-1-yl)-N-[(E)-hydrazinylidenemethyl]acetamide](/img/structure/B14488415.png)


![1-[(2-Methoxyethyl)sulfanyl]prop-1-ene](/img/structure/B14488428.png)




